
2-(7-Aminoheptyl)guanidine
Overview
Description
N-guanyl-1,7-diaminoheptane is a synthetic compound known for its role as a potent inhibitor of deoxyhypusine synthase. This enzyme is crucial in the post-translational modification of eukaryotic initiation factor 5A, which is essential for cell growth and proliferation.
Mechanism of Action
Target of Action
The primary target of 2-(7-Aminoheptyl)guanidine is deoxyhypusine synthase . This enzyme plays a crucial role in the post-translational modification of a specific protein known as eukaryotic translation initiation factor 5A (eIF5A) .
Mode of Action
This compound acts as an inhibitor of deoxyhypusine synthase . By inhibiting this enzyme, it prevents the modification of eIF5A, thereby interfering with the protein’s function .
Biochemical Pathways
The inhibition of deoxyhypusine synthase by this compound affects the hypusine pathway . This pathway is responsible for the unique modification of eIF5A, which is essential for its role in protein synthesis .
Pharmacokinetics
It is known that the compound’s hydrophilicity may limit its ability to cross the blood-brain barrier .
Result of Action
By inhibiting deoxyhypusine synthase and disrupting the function of eIF5A, this compound can potentially affect protein synthesis . This could have downstream effects on cell growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophilicity might affect its distribution within the body and its ability to cross biological barriers
Biochemical Analysis
Biochemical Properties
2-(7-Aminoheptyl)guanidine is known to interact with enzymes, proteins, and other biomolecules. It is an inhibitor of deoxyhypusine synthase activity . This interaction suggests that this compound plays a role in the regulation of this enzyme, which could have implications for various biochemical reactions.
Cellular Effects
It has been suggested that it may have antineoplastic properties, indicating that it could inhibit or prevent the proliferation of neoplasms
Molecular Mechanism
The molecular mechanism of action of this compound is related to its inhibition of deoxyhypusine synthase activity This suggests that it may exert its effects at the molecular level through enzyme inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions
N-guanyl-1,7-diaminoheptane can be synthesized through a multi-step process involving the reaction of spermidine with cyanamide under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at a temperature range of 25-30°C. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N-guanyl-1,7-diaminoheptane involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is often subjected to additional purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-guanyl-1,7-diaminoheptane primarily undergoes substitution reactions due to the presence of amino groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of N-guanyl-1,7-diaminoheptane, which can have different biological activities and properties .
Scientific Research Applications
N-guanyl-1,7-diaminoheptane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Plays a role in studying cellular processes such as autophagy and apoptosis.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Similar Compounds
Spermidine: A natural polyamine involved in cellular processes such as proliferation and differentiation.
Deoxyhypusine Synthase Inhibitors: Other compounds that inhibit the same enzyme but may have different potencies and specificities.
Uniqueness
N-guanyl-1,7-diaminoheptane is unique due to its high potency and selectivity as an inhibitor of deoxyhypusine synthase. It is also cell-permeable, making it effective in both in vitro and in vivo studies .
Properties
IUPAC Name |
2-(7-aminoheptyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c9-6-4-2-1-3-5-7-12-8(10)11/h1-7,9H2,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOAMZOGXBMLFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.